molecular formula C56H48N2 B051436 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl CAS No. 119586-44-6

4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl

Cat. No. B051436
CAS RN: 119586-44-6
M. Wt: 749 g/mol
InChI Key: OSQXTXTYKAEHQV-WXUKJITCSA-N
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Description

“4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl”, also known as DPAVBi, is widely used as a sky-blue fluorescent emitter in OLED devices . It is also used as a blue dopant for white TADF-OLED devices . Bearing two triarylamine end units, DPAVBi is electron-rich in nature .


Molecular Structure Analysis

The molecular formula of DPAVBi is C56H48N2 . It has a molecular weight of 748.99 g/mol . The compound is solid at 20 degrees Celsius .


Chemical Reactions Analysis

DPAVBi is primarily used in the field of organic electronics, particularly as a sky-blue fluorescent emitter in OLED devices . Its electron-rich nature, due to the presence of two triarylamine end units, makes it suitable for these applications .


Physical And Chemical Properties Analysis

DPAVBi is a solid at 20 degrees Celsius . It has a molecular weight of 748.99 g/mol .

Scientific Research Applications

Sky-Blue Fluorescent Emitter in OLED Devices

DPAVBi is widely used as a sky-blue fluorescent emitter in Organic Light Emitting Diodes (OLED) devices . This application is significant in the field of display technology, contributing to the development of high-quality, energy-efficient displays.

Blue Dopant for White TADF-OLED Devices

DPAVBi is also used as a blue dopant for white Thermally Activated Delayed Fluorescence (TADF) OLED devices . This allows for the creation of white light in OLEDs, which is crucial for lighting applications and full-color displays.

Hole-Transporting Material in Organic Electronic Devices

Bearing two triarylamine end units, DPAVBi is electron-rich in nature. It has applications as a hole-transporting material in organic electronic devices . This property is essential for the efficient operation of these devices.

Dopant for Fluorescent Host Material

DPAVBi may be used as a dopant for fluorescent host material , 6-anthracene-9-yl-2,3-di-p-tolyl benzo [b]thiophene (ATB), for the fabrication of OLEDs . This enhances the efficiency and color quality of the OLEDs.

Host Material for Other Emitters

It has been demonstrated that DPAVBi serves as an excellent host material for other emitters . For instance, OLEDs using 2F-DPA as the fluorescent host exhibit pure blue emission, high luminance, high current efficiency, and high external quantum efficiency .

Component in White Organic Light Emitting Diodes

DPAVBi is also used as a component in white organic light emitting diodes . This application is significant in the development of lighting solutions and display technologies.

Safety and Hazards

When handling DPAVBi, it’s important to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

Future Directions

DPAVBi is expected to continue playing a significant role in the development of OLED devices . Its use as a blue dopant for white TADF-OLED devices suggests potential for further applications in the field of organic electronics .

properties

IUPAC Name

4-methyl-N-[4-[(E)-2-[4-[4-[(E)-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H48N2/c1-41-5-29-51(30-6-41)57(52-31-7-42(2)8-32-52)55-37-21-47(22-38-55)15-13-45-17-25-49(26-18-45)50-27-19-46(20-28-50)14-16-48-23-39-56(40-24-48)58(53-33-9-43(3)10-34-53)54-35-11-44(4)12-36-54/h5-40H,1-4H3/b15-13+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQXTXTYKAEHQV-WXUKJITCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H48N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347461
Record name 4,4'-[4,4'-Biphenyldiyldi(E)-2,1-ethenediyl]bis[N,N-bis(4-methylphenyl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl

CAS RN

119586-44-6
Record name 4,4'-[4,4'-Biphenyldiyldi(E)-2,1-ethenediyl]bis[N,N-bis(4-methylphenyl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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